molecular formula C9H18N2 B2376030 6-Methyl-decahydro-1,6-naphthyridine CAS No. 135037-28-4

6-Methyl-decahydro-1,6-naphthyridine

Cat. No.: B2376030
CAS No.: 135037-28-4
M. Wt: 154.257
InChI Key: BMRRCEKQTKZDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-decahydro-1,6-naphthyridine is a bicyclic amine characterized by a fully saturated decahydro scaffold (10 hydrogen atoms added to the parent naphthyridine structure) with a methyl group at the 6-position.

Properties

IUPAC Name

6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-4-9-8(7-11)3-2-5-10-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRRCEKQTKZDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium-Ethanol Reduction

Early methods for decahydro-naphthyridines employed sodium in ethanol as a reducing agent. For example, decahydro-1,6-naphthyridine was synthesized by reducing 1,6-naphthyridine with sodium and ethanol under reflux. Adapting this protocol, 6-methyl-1,6-naphthyridine would undergo similar conditions to yield the decahydro derivative. The reaction typically proceeds via radical intermediates, with the sodium donating electrons to the aromatic ring, followed by protonation from ethanol.

Mechanistic Insight :
The reduction begins with single-electron transfer to the nitrogen-containing ring, destabilizing the aromatic system. Sequential hydrogenation of the pyridine rings occurs, with the methyl group remaining intact due to its inertness under these conditions.

Catalytic Hydrogenation with Transition Metals

Palladium- or platinum-based catalysts offer a milder alternative. For instance, 1,6-naphthyridine undergoes partial hydrogenation to 1,2,3,4-tetrahydro-1,6-naphthyridine using palladium on charcoal in ethanol. Full hydrogenation to the decahydro form requires elevated hydrogen pressure and prolonged reaction times. Platinum oxide in acidic media has also been used for stereoselective reductions, producing cis- and trans-decahydro isomers.

Optimization Considerations :

  • Catalyst Loading : 5–10% Pd/C or PtO₂ by substrate weight.
  • Solvent : Ethanol or acetic acid for proton availability.
  • Temperature/Pressure : 60–100°C under 3–5 atm H₂.

Cyclization of Aliphatic Precursors

Constructing the bicyclic framework from acyclic precursors avoids the challenges of reducing aromatic systems. This method is particularly useful for introducing substituents like the 6-methyl group during the cyclization step.

Gould-Jacobs Reaction for Naphthyridine Formation

The Gould-Jacobs reaction, typically used for 1,5-naphthyridines, can be adapted for 1,6 derivatives. A plausible route involves:

  • Condensing 3-amino-4-methylpyridine with a β-ketoester (e.g., ethyl acetoacetate).
  • Thermal cyclization in high-boiling solvents like diphenyl ether or Dowtherm A.

Example Protocol :

Ethyl acetoacetate + 3-amino-4-methylpyridine  
→ 6-Methyl-1,6-naphthyridine-4-one (via cyclodehydration)  
→ Hydrogenation → this compound  

The ketone intermediate is reduced using catalytic hydrogenation or borohydride reagents.

Reductive Amination of Cyclic Diamines

Aminoalkylation strategies enable the assembly of the decahydro skeleton. For example, reacting 1,5-diaminopentane with methyl vinyl ketone under reductive conditions (e.g., H₂/Pd) forms the bicyclic amine. The methyl group originates from the ketone precursor.

Key Steps :

  • Michael addition of the diamine to the α,β-unsaturated ketone.
  • Intramolecular cyclization via imine formation.
  • Hydrogenation of the resulting enamine.

Functionalization of Decahydro-1,6-Naphthyridine

Introducing the methyl group post-hydrogenation offers an alternative pathway:

Alkylation at the 6-Position

Decahydro-1,6-naphthyridine undergoes alkylation at the bridgehead nitrogen (6-position) due to its steric accessibility. Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) facilitates this transformation:

Procedure :

Decahydro-1,6-naphthyridine + CH₃I → this compound  

Conditions :

  • Solvent: DMF or THF.
  • Temperature: 60–80°C for 12–24 h.

Reductive Methylation

A two-step process involving:

  • Condensation with formaldehyde to form an imine.
  • Reduction with NaBH₃CN or H₂/Pd to yield the methylated amine.

Advantages :

  • Avoids harsh alkylating agents.
  • High regioselectivity for the 6-position.

Stereochemical Considerations

The decahydro-1,6-naphthyridine system exhibits cis- and trans-fused ring conformations. Catalytic hydrogenation with PtO₂ in acidic media produces separable diastereomers, as evidenced by proton NMR spectroscopy. For the 6-methyl derivative, steric effects likely favor the trans isomer, where the methyl group occupies an equatorial position.

Characterization Data :

  • ¹H NMR : Distinct splitting patterns for axial vs. equatorial protons near the methyl group.
  • MS : Molecular ion peak at m/z 154 (C₉H₁₈N₂).

Industrial-Scale Synthesis

Recent advances emphasize atom economy and chromatography-free processes. A notable example from TAK-828F synthesis employs:

  • Heck-type vinylation of chloropyridines using ethylene gas.
  • Ammonia-mediated cyclization to form dihydronaphthyridines.
  • Ruthenium-catalyzed asymmetric hydrogenation for enantioselective reduction.

While developed for tetrahydro-1,6-naphthyridines, this protocol is adaptable to decahydro systems by extending hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-decahydro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines to their corresponding reduced forms.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various alkylated or halogenated compounds.

Scientific Research Applications

6-Methyl-decahydro-1,6-naphthyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-decahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among 1,6-naphthyridine derivatives include:

  • Degree of hydrogenation : Ranging from dihydro (partial saturation) to decahydro (full saturation).
  • Substituent groups : Methyl, benzyl, cyclopropyl, and aryloxy moieties.
Table 1: Structural Comparison of Selected 1,6-Naphthyridine Derivatives
Compound Name Hydrogenation Level Substituent(s) Key Features Reference
6-Methyl-decahydro-1,6-naphthyridine Decahydro 6-CH₃ Fully saturated, rigid scaffold Extrapolated
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine Tetrahydro 6-CH₂Ph, 3-NH₂ Partially saturated, aromatic amine
6-(Cyclopropylmethyl)-7,8-dihydro-5H-1,6-naphthyridine Dihydro 6-CH₂(c-C₃H₅) Cyclopropyl enhances steric bulk
1-Cyclopropyl-decahydro-1,6-naphthyridine Decahydro 1-c-C₃H₅ Fully saturated with cyclopropyl at N1

Physical and Chemical Properties

Substituents and hydrogenation levels significantly influence properties like solubility, boiling point, and pKa:

Table 2: Physical Properties of Key Analogues
Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
5,6,7,8-Tetrahydro-6-methyl-1,6-naphthyridin-3-amine C₉H₁₃N₃ 163.22 1.142 (predicted) 324.1 (predicted) 7.12
1-Cyclopropyl-decahydro-1,6-naphthyridine C₁₁H₂₀N₂ 180.29 N/A N/A N/A
6-Boc-3-nitro-7,8-dihydro-5H-[1,6]naphthyridine C₁₃H₁₇N₃O₄ 279.29 N/A N/A N/A
  • Solubility : Methyl and cyclopropyl derivatives often exhibit better solubility in organic solvents (e.g., DMSO, chloroform) compared to aromatic-substituted analogues .
  • pKa : The 6-methyl-tetrahydro derivative (pKa ~7.12) suggests moderate basicity, typical of bicyclic amines .

Biological Activity

6-Methyl-decahydro-1,6-naphthyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure that includes two nitrogen atoms. Its unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : It has been identified as an inhibitor of c-Met kinase, which is associated with tumor growth and metastasis. This inhibition can lead to reduced cancer cell proliferation.
  • Enzyme Interaction : The compound also shows potential as an enzyme inhibitor, affecting biochemical pathways related to disease processes .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that derivatives of naphthyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain naphthyridine derivatives can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of gene expression .
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use as an antibacterial agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerH1299 (Lung Cancer)IC50: 10.47 - 15.03 μg/mL
A549 (Lung Cancer)IC50: 10.47 - 15.03 μg/mL
AntimicrobialStaphylococcus aureusMIC: 0.49 µg/mL
Escherichia coliMIC: 3.91 µg/mL
MRSAMIC: 0.98 µg/mL

Notable Research Findings

  • Antitumor Efficacy : In a study examining the anticancer properties of naphthyridine derivatives, compounds similar to this compound exhibited notable cytotoxicity against various cancer cell lines, suggesting a robust potential for therapeutic applications in oncology .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways associated with cell survival and proliferation. For example, upregulation of p21 expression and induction of apoptosis were observed in treated cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.